N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-5-24-12-8-6-11(7-9-12)14(22)17-10-13-18-15(21(2)3)20-16(19-13)23-4/h6-9H,5,10H2,1-4H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZKXLQJCHHEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the reaction of cyanuric chloride with dimethylamine and methanol to introduce the dimethylamino and methoxy groups, respectively. This intermediate is then reacted with 4-ethoxybenzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines and alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Triazine Core
The triazine ring’s substitution pattern critically influences physicochemical properties and applications:
- Dimethylamino and Methoxy Groups: These electron-donating groups enhance solubility and modulate reactivity. Comparable compounds, such as ethametsulfuron methyl ester (a sulfonylurea herbicide), feature methoxy and methylamino groups on the triazine ring, demonstrating how substituents dictate herbicidal activity .
- Morpholino Groups: Bis(morpholino-triazine) derivatives (e.g., compounds 26–28 in ) replace dimethylamino/methoxy with morpholine rings, enhancing hydrogen-bonding capacity for pharmaceutical applications (e.g., PI3K-Akt pathway inhibition) .
Linkage and Functional Group Variations
- Benzamide vs. Sulfonylurea : The target compound’s 4-ethoxybenzamide group contrasts with sulfonylurea linkages in herbicides like ethametsulfuron. Sulfonylureas inhibit acetolactate synthase (ALS) in plants, whereas benzamides may target different biochemical pathways, suggesting divergent modes of action .
- Urea and Acetamide Linkages: Bis(morpholino-triazine) derivatives with urea groups () and styryl-substituted triazines with acetamide groups () highlight the versatility of triazine-based linkers in drug design and materials science .
Data Table: Key Triazine Derivatives and Comparators
Biological Activity
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide is a compound of considerable interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a triazine core with a dimethylamino group and an ethoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 320.36 g/mol. The unique structural components suggest potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
- Receptor Interaction : It can engage with cellular receptors, influencing various signaling pathways.
- DNA/RNA Interaction : The compound may intercalate with nucleic acids, affecting transcription and translation processes.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects through the inhibition of cancer cell proliferation.
- Anti-inflammatory Properties : It may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Antimicrobial Effects : Some derivatives have shown promise against bacterial and fungal strains .
Case Studies
- Antitumor Efficacy : A study evaluated the compound's effect on various cancer cell lines. Results demonstrated significant inhibition of cell growth in breast cancer and leukemia models, indicating its potential as an anticancer agent.
- Mechanistic Studies : In vitro assays revealed that the compound could disrupt cellular signaling pathways involved in inflammation and cancer progression. The inhibition of specific kinases was noted as a key mechanism .
- Pharmacokinetics : Research on the pharmacokinetic profiles showed favorable absorption and distribution characteristics in animal models, suggesting potential for therapeutic applications .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | Study 1 |
| Anti-inflammatory | Reduced cytokine levels | Study 2 |
| Antimicrobial | Activity against specific pathogens | Study 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
